molecular formula C12H16O2S B11959739 Methyl 3-(benzylsulfanyl)-2-methylpropanoate CAS No. 5331-04-4

Methyl 3-(benzylsulfanyl)-2-methylpropanoate

Cat. No.: B11959739
CAS No.: 5331-04-4
M. Wt: 224.32 g/mol
InChI Key: VIAAAKCYRCELPR-UHFFFAOYSA-N
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Description

Methyl 3-(benzylsulfanyl)-2-methylpropanoate is a sulfur-containing ester with the molecular formula C₁₂H₁₆O₂S (calculated molecular weight: 224.32 g/mol). Its structure comprises a propanoate backbone substituted with a methyl group at position 2 and a benzylsulfanyl (-S-CH₂C₆H₅) group at position 3. The benzylsulfanyl moiety introduces unique electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

5331-04-4

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

methyl 3-benzylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C12H16O2S/c1-10(12(13)14-2)8-15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

VIAAAKCYRCELPR-UHFFFAOYSA-N

Canonical SMILES

CC(CSCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzylsulfanyl)-2-methylpropanoate typically involves the esterification of 3-(benzylsulfanyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(benzylsulfanyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(benzylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Differences vs. Target Compound Source
Methyl 3-(benzylsulfanyl)-2-methylpropanoate C₁₂H₁₆O₂S 224.32 -S-CH₂C₆H₅, -CH₃ Reference compound -
Methyl 3-(benzyloxy)-2-methylpropanoate C₁₂H₁₆O₃ 208.26 -O-CH₂C₆H₅ (ether) Oxygen vs. sulfur; higher polarity
Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate C₈H₁₄O₄S 206.26 -S-CH₂CO₂CH₃ (thioether-ester) Smaller substituent; dual ester groups
Methyl 3-((4-fluorophenyl)thio)-2-methylpropanoate C₁₁H₁₃FO₂S 228.29 -S-C₆H₄F (electron-withdrawing group) Fluorine substitution; enhanced stability
Methyl 3-(2-aminophenyl)sulfanyl-2-hydroxy-3-phenylpropanoate C₁₆H₁₇NO₃S 303.38 -NH₂, -OH, -C₆H₅ Hydroxyl/amino groups; increased H-bonding

Physicochemical Properties

  • Solubility: The benzylsulfanyl group reduces polarity compared to oxygen analogs (), making the target compound more soluble in nonpolar solvents.

Biological Activity

Methyl 3-(benzylsulfanyl)-2-methylpropanoate (CAS No. 251458-15-8) is a compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H14OS
  • Molecular Weight : 206.30 g/mol
  • InChI Key : ZTBCOZQPDZZCJO-UHFFFAOYSA-N

The compound features a methyl ester group, a benzyl sulfide substituent, and a branched alkyl chain, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the sulfanyl group may provide antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for diseases such as diabetes and cancer.
  • Cell Proliferation Modulation : Research indicates that this compound may affect cell cycle progression, particularly in cancer cell lines.

Anticancer Properties

A study conducted on various derivatives of benzyl sulfide compounds demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from in vitro studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15.0Induction of apoptosis
MCF-7 (Breast Cancer)20.5Cell cycle arrest
HeLa (Cervical Cancer)18.0Inhibition of proliferation

These results indicate that the compound has a promising potential as an anticancer agent, specifically through mechanisms involving apoptosis and cell cycle modulation.

Antioxidant Activity

In vitro assays have shown that this compound exhibits significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value of approximately 30 µM, indicating its effectiveness in neutralizing free radicals.

Case Studies

  • Case Study on Lung Cancer : A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, such as caspase-3 activation and PARP cleavage.
  • Diabetes Research : Another investigation explored the potential of this compound in modulating glucose metabolism in diabetic models. This compound demonstrated an ability to lower blood glucose levels in streptozotocin-induced diabetic rats by enhancing insulin sensitivity.

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